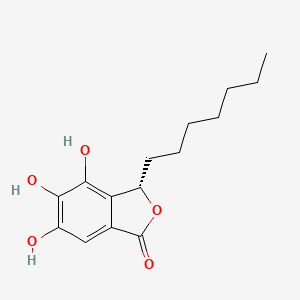
(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a heptyl chain and multiple hydroxyl groups attached to a benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a heptyl-substituted phenol, under acidic or basic conditions to form the benzofuran ring. The hydroxyl groups are then introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield heptyl-substituted benzofuranones, while reduction can produce heptyl-substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydroxyl groups can form hydrogen bonds with active sites, altering the function of the target molecule. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Heptyl-4,5,6-trihydroxy-2-benzofuran-1(3H)-one: shares similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
675616-46-3 |
|---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
(3S)-3-heptyl-4,5,6-trihydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H20O5/c1-2-3-4-5-6-7-11-12-9(15(19)20-11)8-10(16)13(17)14(12)18/h8,11,16-18H,2-7H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
KSJWJETYRIELOC-NSHDSACASA-N |
Isomerische SMILES |
CCCCCCC[C@H]1C2=C(C(=C(C=C2C(=O)O1)O)O)O |
Kanonische SMILES |
CCCCCCCC1C2=C(C(=C(C=C2C(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)
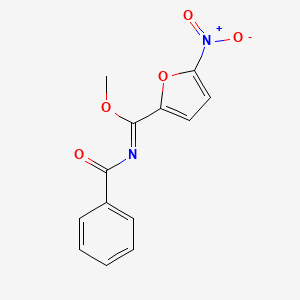

![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
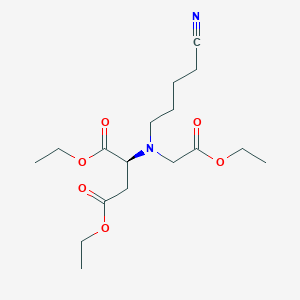
![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
![1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12534895.png)
![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)
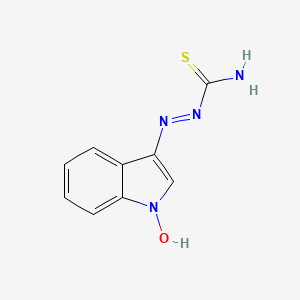


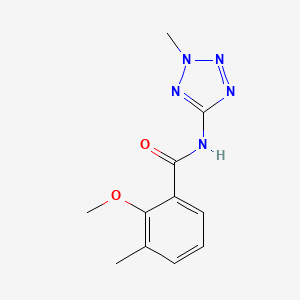
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)
